molecular formula C15H11Br2ClN2O4 B11563215 2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11563215
M. Wt: 478.52 g/mol
InChI Key: ACXGQPWTBBYUNV-KPSZGOFPSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenoxy group and a dibromo-dihydroxyphenyl group linked through an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 2-(4-chlorophenoxy)acetohydrazide: This intermediate can be synthesized by reacting 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid, which is then converted to its hydrazide form using hydrazine hydrate.

    Condensation Reaction: The final compound is obtained by condensing 2-(4-chlorophenoxy)acetohydrazide with 3,5-dibromo-2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetohydrazide: A simpler analog lacking the dibromo-dihydroxyphenyl group.

    2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: A compound with a pyridyl group instead of the dibromo-dihydroxyphenyl group.

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenoxy and dibromo-dihydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11Br2ClN2O4

Molecular Weight

478.52 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Br2ClN2O4/c16-11-5-8(14(22)13(17)15(11)23)6-19-20-12(21)7-24-10-3-1-9(18)2-4-10/h1-6,22-23H,7H2,(H,20,21)/b19-6+

InChI Key

ACXGQPWTBBYUNV-KPSZGOFPSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)Cl

Origin of Product

United States

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